molecular formula C17H18N6 B3181904 Deuruxolitinib CAS No. 1513883-39-0

Deuruxolitinib

Cat. No.: B3181904
CAS No.: 1513883-39-0
M. Wt: 314.41 g/mol
InChI Key: HFNKQEVNSGCOJV-FBXGHSCESA-N
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Description

Deuruxolitinib, marketed under the brand name Leqselvi, is a medication primarily used for the treatment of alopecia areata, an autoimmune condition that results in hair loss. It is a selective inhibitor of Janus kinases JAK1 and JAK2, which are enzymes involved in the signaling pathways that regulate immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deuruxolitinib is synthesized through a series of chemical reactions that involve the selective deuteration of ruxolitinib, a similar Janus kinase inhibitor. The process typically involves:

    Starting Material: The synthesis begins with ruxolitinib.

    Deuteration: Specific hydrogen atoms in ruxolitinib are replaced with deuterium atoms. This step is crucial as it alters the pharmacokinetic properties of the compound, making it more effective and stable.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and efficacy.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the deuteration process is carefully controlled to maintain consistency and quality. The process includes:

    Batch Processing: Large quantities of ruxolitinib are processed in batches to ensure uniformity.

    Quality Control: Each batch undergoes rigorous quality control tests to ensure it meets the required standards.

    Packaging: The final product is packaged under sterile conditions to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

Deuruxolitinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s activity.

    Reduction: The addition of hydrogen or removal of oxygen, which can also affect the compound’s properties.

    Substitution: Replacement of one atom or group of atoms with another, which is a key step in the deuteration process.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Deuterium gas, deuterated solvents.

Major Products Formed

The major product formed from these reactions is this compound itself, with deuterium atoms replacing specific hydrogen atoms in the original ruxolitinib molecule.

Scientific Research Applications

Deuruxolitinib has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the effects of deuteration on pharmacokinetics and pharmacodynamics.

    Biology: Investigated for its role in modulating immune responses and its potential in treating other autoimmune diseases.

    Medicine: Primarily used in clinical trials and treatments for alopecia areata. It is also being explored for its potential in treating other conditions like rheumatoid arthritis and psoriasis.

    Industry: Used in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

Deuruxolitinib exerts its effects by selectively inhibiting Janus kinases JAK1 and JAK2. These enzymes are crucial for the signaling pathways that regulate immune responses. By inhibiting these kinases, this compound reduces the activity of the immune system, thereby preventing it from attacking hair follicles in patients with alopecia areata .

Comparison with Similar Compounds

Similar Compounds

    Ruxolitinib: The parent compound from which deuruxolitinib is derived. It is also a JAK1 and JAK2 inhibitor but lacks the deuterium modifications.

    Tofacitinib: Another Janus kinase inhibitor used for treating autoimmune diseases like rheumatoid arthritis.

    Baricitinib: A JAK1 and JAK2 inhibitor used for treating rheumatoid arthritis and other inflammatory conditions.

Uniqueness of this compound

This compound is unique due to its deuterium modifications, which enhance its pharmacokinetic properties. These modifications result in a longer half-life, reduced side effects, and improved efficacy compared to its parent compound, ruxolitinib .

Properties

IUPAC Name

(3R)-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1/i1D2,2D2,3D2,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKQEVNSGCOJV-FBXGHSCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513883-39-0
Record name Deuruxolitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513883390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEURUXOLITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CA0VSF91Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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